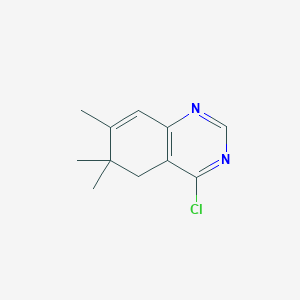
4-Chloro-6,6,7-trimethyl-5,6-dihydroquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6,6,7-trimethyl-5,6-dihydroquinazoline: is a chemical compound with a molecular weight of 208.69 g/mol. It is known for its unique blend of reactivity and stability, making it a valuable asset for a wide range of applications . The compound is characterized by its chloro and trimethyl substitutions on the dihydroquinazoline ring, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6,6,7-trimethyl-5,6-dihydroquinazoline typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a chlorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the dihydroquinazoline ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions: 4-Chloro-6,6,7-trimethyl-5,6-dihydroquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinazoline derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
科学研究应用
4-Chloro-6,6,7-trimethyl-5,6-dihydroquinazoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Chloro-6,6,7-trimethyl-5,6-dihydroquinazoline involves its interaction with specific molecular targets. The chloro and trimethyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
4-Chloro-6,6,8-trimethyl-5,6-dihydroquinazoline: Similar structure but with a different substitution pattern.
6,6,7-Trimethyl-5,6-dihydroquinazoline: Lacks the chloro group, leading to different reactivity and properties.
4-Chloro-5,6-dihydroquinazoline: Lacks the trimethyl groups, affecting its stability and reactivity.
Uniqueness: 4-Chloro-6,6,7-trimethyl-5,6-dihydroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chloro and trimethyl groups enhances its versatility and makes it suitable for a wide range of applications in scientific research and industry.
属性
分子式 |
C11H13ClN2 |
|---|---|
分子量 |
208.69 g/mol |
IUPAC 名称 |
4-chloro-6,6,7-trimethyl-5H-quinazoline |
InChI |
InChI=1S/C11H13ClN2/c1-7-4-9-8(5-11(7,2)3)10(12)14-6-13-9/h4,6H,5H2,1-3H3 |
InChI 键 |
FZZUBQBESJQMHW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(CC1(C)C)C(=NC=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


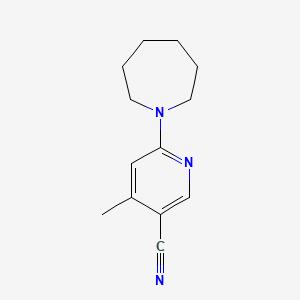

![2,4-Dioxo-1,3-diazaspiro[4.5]decane-7-carboxylic acid](/img/structure/B11892662.png)


![2-Acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B11892683.png)
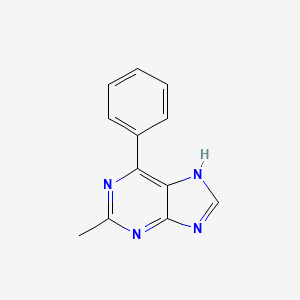
![1-benzyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11892698.png)

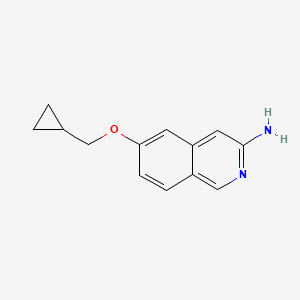
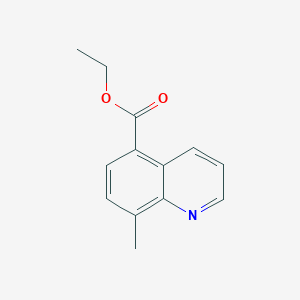
![6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B11892722.png)

![4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11892737.png)
